molecular formula C10H10BrNO3 B2788389 4-BRomo-3-hydroxy-7-methoxy-2-methyl-3H-isoindol-1-one CAS No. 2288709-32-8

4-BRomo-3-hydroxy-7-methoxy-2-methyl-3H-isoindol-1-one

Cat. No.: B2788389
CAS No.: 2288709-32-8
M. Wt: 272.098
InChI Key: NSIULABEMJNIHI-UHFFFAOYSA-N
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Description

4-Bromo-3-hydroxy-7-methoxy-2-methyl-3H-isoindol-1-one is a synthetic organic compound belonging to the isoindoline family. Isoindolines are a class of heterocyclic compounds that have significant importance in medicinal chemistry due to their diverse biological activities. This compound, in particular, is characterized by the presence of bromine, hydroxyl, methoxy, and methyl groups attached to the isoindoline core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-hydroxy-7-methoxy-2-methyl-3H-isoindol-1-one typically involves multi-step organic reactions. One common method starts with the nitration of 2-methyl-3-nitroaniline, followed by bromination to introduce the bromine atom. Subsequent steps include reduction of the nitro group to an amine, cyclization to form the isoindoline ring, and functional group modifications to introduce the hydroxyl and methoxy groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and high-yield reaction conditions to ensure the cost-effective and environmentally friendly synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-hydroxy-7-methoxy-2-methyl-3H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of 4-bromo-3-oxo-7-methoxy-2-methyl-3H-isoindol-1-one.

    Reduction: Formation of 3-hydroxy-7-methoxy-2-methyl-3H-isoindol-1-one.

    Substitution: Formation of various substituted isoindolines depending on the nucleophile used.

Scientific Research Applications

4-Bromo-3-hydroxy-7-methoxy-2-methyl-3H-isoindol-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-hydroxy-7-methoxy-2-methyl-3H-isoindol-1-one involves its interaction with specific molecular targets. The presence of the bromine and hydroxyl groups may allow it to form hydrogen bonds and halogen bonds with biological macromolecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-hydroxy-2-methyl-3H-isoindol-1-one
  • 3-Hydroxy-7-methoxy-2-methyl-3H-isoindol-1-one
  • 4-Bromo-7-methoxy-2-methyl-3H-isoindol-1-one

Uniqueness

4-Bromo-3-hydroxy-7-methoxy-2-methyl-3H-isoindol-1-one is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both bromine and methoxy groups, along with the hydroxyl group, allows for a diverse range of chemical modifications and potential interactions with biological targets .

Properties

IUPAC Name

4-bromo-3-hydroxy-7-methoxy-2-methyl-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c1-12-9(13)7-5(11)3-4-6(15-2)8(7)10(12)14/h3-4,9,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIULABEMJNIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2=C(C=CC(=C2C1=O)OC)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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